molecular formula C5H9BrO B1277478 3-bromopentan-2-one CAS No. 815-48-5

3-bromopentan-2-one

Cat. No.: B1277478
CAS No.: 815-48-5
M. Wt: 165.03 g/mol
InChI Key: VKJQRFXZZVMMGA-UHFFFAOYSA-N
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Description

3-bromopentan-2-one is an organic compound with the molecular formula C(_5)H(_9)BrO. It is a brominated ketone, characterized by the presence of a bromine atom attached to the second carbon of a pentanone chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-bromopentan-2-one can be synthesized through several methods. One common approach involves the bromination of 2-pentanone. This reaction typically uses bromine (Br(_2)) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr(_3)). The reaction proceeds under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3-bromopentan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-bromopentan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in studies involving enzyme inhibition and protein modification due to its reactive bromine atom.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of brominated analogs of biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis

Mechanism of Action

The mechanism of action of 3-bromopentan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonyl group, on the other hand, is susceptible to nucleophilic addition and reduction reactions. These properties make this compound a versatile compound in organic synthesis .

Comparison with Similar Compounds

    2-Bromo-2-pentanone: Similar structure but with the bromine atom attached to the second carbon.

    3-Chloro-2-pentanone: Chlorinated analog with similar reactivity but different leaving group properties.

    2-Pentanone: The parent ketone without halogen substitution.

Uniqueness: 3-bromopentan-2-one is unique due to the presence of both a bromine atom and a carbonyl group, which imparts distinct reactivity. The bromine atom enhances its electrophilic nature, making it more reactive in nucleophilic substitution reactions compared to its chloro and non-halogenated analogs .

Properties

IUPAC Name

3-bromopentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c1-3-5(6)4(2)7/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJQRFXZZVMMGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434075
Record name 3-bromo-2-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

815-48-5
Record name 3-bromo-2-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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